![molecular formula C26H38N2O6 B11096405 (3beta,8xi,9xi,14xi,16alpha,20Z)-20-[(acetyloxy)imino]-16-(nitromethyl)pregn-5-en-3-yl acetate](/img/structure/B11096405.png)
(3beta,8xi,9xi,14xi,16alpha,20Z)-20-[(acetyloxy)imino]-16-(nitromethyl)pregn-5-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-{1-[7-(ACETYLOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO ACETATE” is a complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by functional group modifications. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Acetylation: to introduce the acetoxy group.
Nitromethylation: to add the nitromethyl group.
Amino acid esterification: to form the amino acetate moiety.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography and crystallization.
Scale-up processes: to transition from laboratory to industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may produce amines.
Substitution: can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves interactions with molecular targets and pathways. This may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with DNA or RNA: to influence gene expression.
Participating in signaling pathways: to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other cyclopenta[a]phenanthrene derivatives with different functional groups. Examples include:
- (Z)-{1-[7-(HYDROXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO ACETATE
- (Z)-{1-[7-(METHOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO ACETATE
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. This makes it a valuable subject of study for developing new drugs or materials.
Eigenschaften
Molekularformel |
C26H38N2O6 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
[(3S,10R,13S,16R,17S)-17-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H38N2O6/c1-15(27-34-17(3)30)24-18(14-28(31)32)12-23-21-7-6-19-13-20(33-16(2)29)8-10-25(19,4)22(21)9-11-26(23,24)5/h6,18,20-24H,7-14H2,1-5H3/b27-15-/t18-,20-,21?,22?,23?,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
YLMHXCVWMFRELH-QQGXDWFESA-N |
Isomerische SMILES |
C/C(=N/OC(=O)C)/[C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C[N+](=O)[O-] |
Kanonische SMILES |
CC(=NOC(=O)C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B11096322.png)

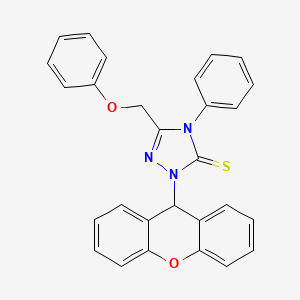
![ethyl 4-(5-{(E)-[1-(3-nitrophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11096336.png)
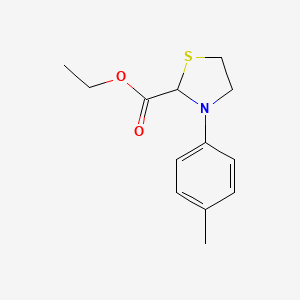
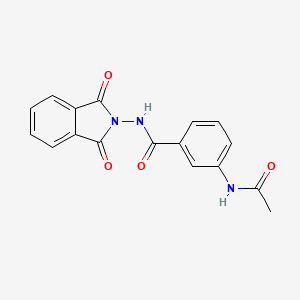
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11096363.png)
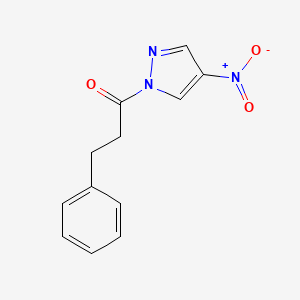
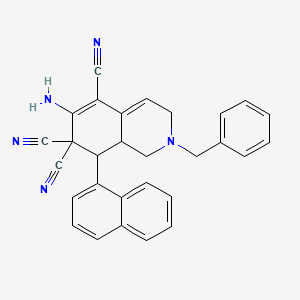
![2-[3,4-Dichloro(phenylsulfonyl)anilino]-N-(4-nitrophenyl)acetamide](/img/structure/B11096382.png)
![5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11096389.png)
![(3Z)-5-bromo-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11096391.png)
![3'-(4-ethoxyphenyl)-5'-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11096417.png)
![8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11096419.png)
